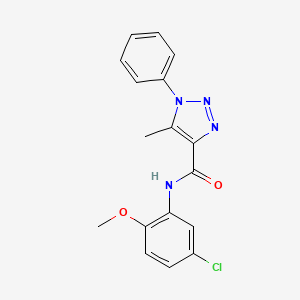

N-(5-chloro-2-methoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Description

N-(5-chloro-2-methoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by:

- Triazole core: A 1,2,3-triazole ring substituted at position 1 with a phenyl group and at position 4 with a carboxamide moiety.

- Substituents:

- A 5-methyl group on the triazole ring.

- A 5-chloro-2-methoxyphenyl group attached via the carboxamide nitrogen.

This compound is part of a broader class of 1,2,3-triazole-4-carboxamides, which are frequently explored for their bioactivity in drug discovery, including anti-inflammatory, metabolic, and enzyme inhibitory applications .

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-5-methyl-1-phenyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN4O2/c1-11-16(20-21-22(11)13-6-4-3-5-7-13)17(23)19-14-10-12(18)8-9-15(14)24-2/h3-10H,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGQCHXAAZNMFHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne

Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the triazole intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.

Substitution Reactions: The chloro and methoxy groups on the phenyl ring can be introduced through electrophilic aromatic substitution reactions using appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the compound's significant anticancer activity. The following table summarizes the findings from various research studies:

| Study Reference | Cell Lines Tested | IC50 Value (µM) | Observations |

|---|---|---|---|

| HCT-116 | 36 | Induced apoptosis and cytotoxicity | |

| HeLa | 34 | Increased apoptotic cells observed | |

| MCF-7 | <100 | Moderate metabolic stability noted |

The compound exhibits cytotoxic effects against several human cancer cell lines, including colorectal (HCT-116), cervical (HeLa), and breast (MCF-7) cancer cells. The mechanism of action appears to involve apoptosis induction, where the compound triggers programmed cell death pathways, enhancing its potential as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, N-(5-chloro-2-methoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has shown promise as an antimicrobial agent. Studies have indicated that triazole derivatives possess antifungal and antibacterial properties due to their ability to disrupt cellular processes in pathogens.

Other Therapeutic Uses

Beyond cancer treatment and antimicrobial applications, this compound may have potential uses in other therapeutic areas:

- Anti-inflammatory Properties : Preliminary research suggests that triazole derivatives may exhibit anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

- Neuroprotective Effects : Some studies have indicated that compounds with similar structures may provide neuroprotection in models of neurodegenerative diseases.

- Vascular Health : Investigations into the cardiovascular effects of triazole compounds suggest potential benefits in managing hypertension or improving vascular function.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazole-4-carboxamide Derivatives

Key Findings from Comparative Studies

Impact of Halogen Substitution

- Chloro vs. Bromo : The target compound’s 5-chloro-2-methoxyphenyl group (Cl, σ = 0.23) provides moderate electron-withdrawing effects compared to bromo-substituted analogs like C200-2233 (Br, σ = 0.26). Bromine’s larger atomic radius may enhance halogen bonding in target proteins but reduces metabolic stability .

- Fluorine Inclusion : Compounds with fluorophenyl groups (e.g., 3o in ) exhibit improved membrane permeability due to fluorine’s electronegativity and small size.

Role of Methoxy vs. Ethoxy Groups

- The target compound’s 2-methoxyphenyl group balances lipophilicity (LogP ≈ 3.1) and solubility. In contrast, the ethoxy analog () has a higher LogP (≈3.5), reducing aqueous solubility but enhancing blood-brain barrier penetration .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.

Synthesis

The compound can be synthesized through various methods involving the coupling of 5-chloro-2-methoxyphenyl derivatives with 1,2,3-triazole moieties. The synthesis typically involves the use of coupling reagents and can be optimized for yield and purity using techniques such as HPLC and NMR for characterization.

Antimicrobial Activity

N-(5-chloro-2-methoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has demonstrated notable antimicrobial properties. In a study evaluating various triazole derivatives, this compound exhibited significant activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Bacillus subtilis | 22.4 |

| Staphylococcus aureus | 29.8 |

| Escherichia coli | 29.6 |

| Klebsiella pneumoniae | 30.0 |

These results indicate that the compound is more effective than some standard antibiotics like ampicillin .

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. In vitro studies showed that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The IC50 values for these cell lines were notably low, indicating potent activity:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 1.1 |

| HCT-116 | 2.6 |

| HepG2 | 1.4 |

Mechanistic studies suggest that the compound may exert its anticancer effects through inhibition of thymidylate synthase, a critical enzyme in DNA synthesis .

Neuroprotective Effects

Recent studies have indicated that triazole-containing compounds may possess neuroprotective properties. Specifically, compounds similar to N-(5-chloro-2-methoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide have shown efficacy in reducing oxidative stress and inflammation in neuronal cells. This could be attributed to their ability to inhibit the NF-kB signaling pathway and reduce reactive oxygen species (ROS) production .

Case Studies

A notable case study involved the administration of this compound in animal models of Alzheimer's disease. The treatment resulted in significant improvements in cognitive function and memory retention compared to control groups. These findings support the hypothesis that triazole derivatives can cross the blood-brain barrier and provide neuroprotective benefits .

Q & A

Q. What synthetic routes are optimal for preparing this compound with high purity?

Methodological Answer: The synthesis typically involves coupling reactions using carbodiimide-based reagents. A validated protocol includes:

- Step 1 : React 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid with 5-chloro-2-methoxyaniline using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) as coupling agents in DMF.

- Step 2 : Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.

- Yield Optimization : Maintain stoichiometric ratios (1:1.2 for acid:amine), and monitor reaction progress via TLC.

Reference : Similar protocols for triazole-carboxamide derivatives are detailed in , which emphasizes coupling agents and purification steps .

Q. How can researchers improve aqueous solubility for in vitro assays?

Methodological Answer: Strategies include:

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solutions to enhance solubility without cytotoxicity.

- Surfactants : Add non-ionic surfactants (e.g., Tween-80) to aqueous buffers.

- Structural Modifications : Introduce polar groups (e.g., hydroxyl, amine) to the triazole core or methoxyphenyl moiety, as seen in analogs from and .

Reference : highlights solubility challenges in triazole derivatives and suggests derivatization approaches .

Q. What analytical techniques confirm structural integrity and purity?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to verify substituent positions and aromatic proton environments.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <5 ppm error.

- X-ray Crystallography : Resolve crystal structures for unambiguous confirmation (applicable if single crystals are obtained).

Reference : and provide examples of crystallographic data for structurally related triazoles .

Advanced Research Questions

Q. How can substituent modifications elucidate structure-activity relationships (SAR) for enzyme inhibition?

Methodological Answer:

- Systematic Substitution : Replace the 5-chloro or 2-methoxy groups with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups.

- Bioactivity Screening : Test analogs against target enzymes (e.g., kinases, cytochrome P450) using fluorescence-based assays.

- Computational Docking : Compare binding energies (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with methoxy groups).

Reference : and demonstrate substituent effects in pyrazole/triazole derivatives .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., IC50_{50}50)?

Methodological Answer:

- Assay Validation : Standardize conditions (pH, temperature, solvent concentration) across labs.

- Orthogonal Assays : Confirm activity using SPR (surface plasmon resonance) alongside enzymatic assays.

- Purity Verification : Use HPLC (>95% purity) and -NMR to exclude degradation products.

Reference : discusses variability in enzyme inhibition studies due to solubility and purity issues .

Q. How can in silico modeling predict metabolic stability and toxicity?

Methodological Answer:

- ADMET Prediction : Use tools like SwissADME or ProTox-II to estimate CYP450 interactions, hepatic clearance, and toxicity endpoints.

- Metabolite Identification : Perform molecular dynamics simulations (e.g., GROMACS) to predict phase I/II metabolism.

Reference : emphasizes computational approaches for drug development .

Q. What experimental designs optimize in vivo pharmacokinetic studies?

Methodological Answer:

- Dosing Regimens : Administer via oral gavage (10–50 mg/kg) and collect plasma at 0, 1, 2, 4, 8, 24 h post-dose.

- LC-MS/MS Analysis : Quantify compound levels using a validated method with deuterated internal standards.

- Tissue Distribution : Sacrifice cohorts at intervals to assess brain/liver penetration.

Reference : ’s safety data inform dose ranges and toxicity thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.